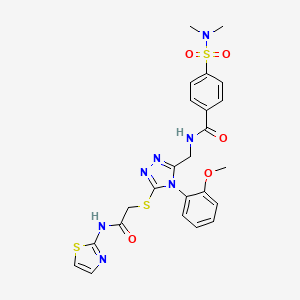

![molecular formula C19H35BrO2Si2 B2405304 4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene CAS No. 161688-42-2](/img/structure/B2405304.png)

4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

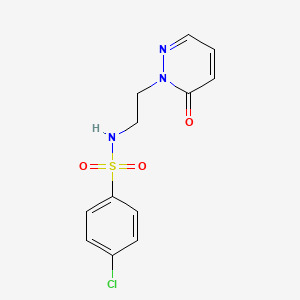

“4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” is a complex organic compound. It features a bromomethyl group and two tert-butyldimethylsilyl groups attached to a benzene ring . This compound is part of a class of chemicals known as organobromine compounds, which are used as standard reagents in synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” is characterized by a benzene ring substituted with a bromomethyl group and two tert-butyldimethylsilyl groups . The exact molecular weight and other structural details would require more specific information or research .Chemical Reactions Analysis

The chemical reactions involving “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” would depend on the specific conditions and reagents used. As an organobromine compound, it could participate in various organic reactions, such as substitution or coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” would depend on its exact molecular structure. For instance, a related compound, 4-(tert-Butyldimethylsilyl)oxy benzaldehyde, has a boiling point of 224-226 °C and a density of 0.957 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

Halogen-Metal Exchange : A high-yield synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dibromobenzene using tert-butyllithium and trimethylsilyltriflate was reported. The study indicated that 1,2-dilithiobenzene wasn't an intermediate in this reaction, but rather a sequence of bromine-lithium exchange and subsequent derivatization reactions occurred (Bettinger & Filthaus, 2007).

Functionalization of 1,2-Bis(trimethylsilyl)benzenes : Efficient routes to functionalized 4-R-1,2-bis(trimethylsilyl)benzenes were developed, starting from either 1,2-bis(trimethylsilyl)acetylene/5-bromopyran-2-one or 1,2-bis(trimethylsilyl)benzene/bis(pinacolato)diborane. These routes included processes such as cobalt-catalyzed Diels-Alder cycloaddition and iridium-mediated C-H activation (Reus et al., 2012).

Organometallic and Catalysis Research

Hydroalumination and Hydrogallation of 1,2-Bis(trimethylsilylethynyl)benzene : This study explored the treatment of 1,2-bis(trimethylsilylethynyl)benzene with di-tert-butylaluminum and di-tert-butylgallium hydrides. It resulted in the formation of molecular capsules containing two aluminum or gallium atoms, bridged by three 1,2-bis(trimethylsilylethenyl)benzene spacers, forming unique molecular structures (Uhl et al., 2010).

Polymer and Materials Science

Synthesis of Ortho-linked Polyamides : Polyamides with flexible main-chain ether linkages and ortho-phenylene units were synthesized from 4-tert-butyl-1,2-bis(4-carboxyphenoxy)benzene and 1,2-bis(4-aminophenoxy)-4-tert-butylbenzene. These polyamides exhibited high thermal stability and were readily soluble in various polar solvents, offering significant potential for various industrial applications (Hsiao, Yang & Chen, 2000).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” would depend on its exact properties and how it is handled. For instance, a related compound, 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde, is considered hazardous and can cause serious eye damage .

Zukünftige Richtungen

The future directions for “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” could involve its use in the synthesis of biologically active natural products. For instance, a related compound, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, has been synthesized as a potential precursor to natural products like Indiacen A and Indiacen B .

Eigenschaften

IUPAC Name |

[4-(bromomethyl)-2-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35BrO2Si2/c1-18(2,3)23(7,8)21-16-12-11-15(14-20)13-17(16)22-24(9,10)19(4,5)6/h11-13H,14H2,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUYOXSZCAQROV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CBr)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35BrO2Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

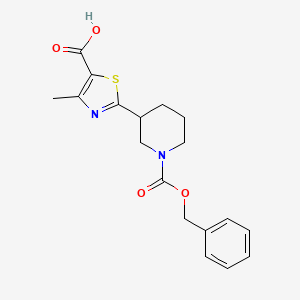

![N-[2-(4-chlorophenyl)-2-oxoethyl]-N'-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfamide](/img/structure/B2405223.png)

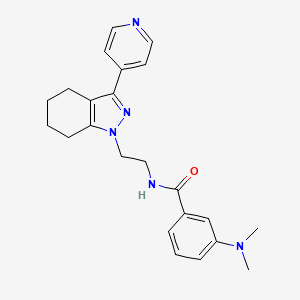

![7-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2405226.png)

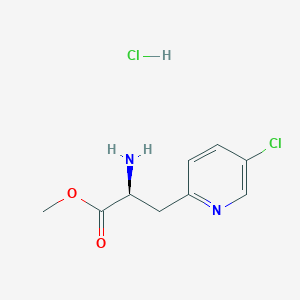

![7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2405228.png)

![4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine](/img/structure/B2405230.png)

![6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide](/img/structure/B2405232.png)

![2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]propanamide](/img/structure/B2405233.png)

![2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide](/img/structure/B2405235.png)

![N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2405236.png)

![3-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B2405237.png)